molecular formula C16H15F2N3O4S B126302 Pantoprazole-d3 CAS No. 922727-37-5

Pantoprazole-d3

Número de catálogo: B126302
Número CAS: 922727-37-5
Peso molecular: 386.4 g/mol
Clave InChI: IQPSEEYGBUAQFF-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pantoprazole-d3, also known as this compound, is a useful research compound. Its molecular formula is C16H15F2N3O4S and its molecular weight is 386.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Pantoprazole-d3, a deuterated form of pantoprazole, is a proton pump inhibitor (PPI) that has garnered attention for its biological activity, particularly in the context of gastrointestinal health and its broader implications on bone health and nutrient absorption. This article synthesizes current research findings, case studies, and relevant data tables to provide an authoritative overview of this compound's biological activity.

This compound acts primarily as a potent inhibitor of the H+/K+-ATPase enzyme in the gastric parietal cells. This inhibition leads to a significant reduction in gastric acid secretion, making it effective in treating conditions such as gastroesophageal reflux disease (GERD) and erosive esophagitis. The compound has an IC50 value of approximately 6.8 μM , indicating its efficacy in blocking acid production at relatively low concentrations .

Efficacy in Clinical Trials

Numerous clinical trials have evaluated the efficacy of pantoprazole compared to other PPIs and H2 receptor antagonists. Key findings include:

  • Healing Rates : In a multicenter randomized controlled trial, patients treated with pantoprazole 40 mg/day exhibited healing rates of 54.0% to 95.1% at 4 weeks and 75.0% to 98.8% at 8 weeks, significantly higher than those receiving ranitidine .
  • Symptom Relief : Patients reported greater symptom-free days (83% vs. 58%) when treated with pantoprazole compared to ranitidine over a 12-month period .

Impact on Bone Health

Recent studies have raised concerns regarding the long-term use of PPIs like pantoprazole on bone health. Research indicates that:

  • Bone Mineral Density (BMD) : Long-term use of pantoprazole has been associated with decreased BMD. A study involving ovariectomized rats showed that administration of pantoprazole at a dose of 3 mg/kg for 12 weeks resulted in significant reductions in both femoral BMD and growth plate thickness .
  • Fracture Healing : In aged mice subjected to fracture models, daily injections of pantoprazole impaired fracture repair, evidenced by reduced trabecular thickness observed through micro-computed tomography (µCT) analyses .

Nutrient Absorption

This compound's role in nutrient absorption is also noteworthy:

  • Vitamin Deficiencies : Long-term PPI therapy has been linked to deficiencies in vitamin B12, calcium, and magnesium, potentially due to altered gastric pH affecting nutrient solubility and absorption . A study showed that long-term users had lower red blood cell counts but similar hemoglobin levels compared to controls .

Case Study 1: Erosive Esophagitis Treatment

A clinical trial involving patients with erosive esophagitis demonstrated that those treated with pantoprazole experienced faster symptom relief and higher healing rates compared to those on H2 receptor antagonists. The study highlighted the importance of dosing at 40 mg/day for optimal results.

Case Study 2: Fracture Healing Impairment

In an experimental setting with aged mice, researchers found that pantoprazole significantly impaired the healing process post-fracture. This study underscores the potential risks associated with chronic use of PPIs in older populations who may already be at risk for osteoporosis.

Data Summary

The following table summarizes key findings from various studies on this compound:

Study TypeFindingsReference
Clinical TrialsHigher healing rates for GERD vs ranitidine
Animal StudiesDecreased BMD and impaired fracture healing
Nutritional ImpactLower red blood cell counts in long-term users

Propiedades

IUPAC Name

6-(difluoromethoxy)-2-[[3-methoxy-4-(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2N3O4S/c1-23-13-5-6-19-12(14(13)24-2)8-26(22)16-20-10-4-3-9(25-15(17)18)7-11(10)21-16/h3-7,15H,8H2,1-2H3,(H,20,21)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQPSEEYGBUAQFF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=NC=C1)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.